molecular formula C16H14ClIO3 B3652402 4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde CAS No. 384857-02-7

4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B3652402
CAS No.: 384857-02-7
M. Wt: 416.64 g/mol
InChI Key: IFQOTEQKTMCTJD-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is a substituted benzaldehyde derivative featuring a 3-chlorobenzyl ether, ethoxy, and iodine substituents on the aromatic ring, along with an aldehyde functional group. Its molecular formula is C₁₆H₁₄ClIO₃, with a molecular weight of approximately 448.65 g/mol. The compound’s structure enables diverse reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-4-3-5-13(17)6-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOTEQKTMCTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204118
Record name 4-[(3-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384857-02-7
Record name 4-[(3-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384857-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Chlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[(3-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for 4-[(3-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is C17H18ClIO3C_{17}H_{18}ClIO_3, with a molecular weight of approximately 408.69 g/mol. The compound features:

  • Chlorobenzyl group : Enhances lipophilicity and potential receptor interactions.
  • Ethoxy group : May influence solubility and reactivity.
  • Iodinated benzaldehyde : Imparts unique electronic properties that can affect biological interactions.

Key Characteristics:

PropertyValue
Molecular Weight408.69 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
StabilityStable under standard laboratory conditions

The biological activity of 4-[(3-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is primarily mediated through its interaction with various cellular targets, including enzymes and receptors. Preliminary studies suggest that it may exert cytotoxic effects through:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer cell survival, similar to other benzaldehyde derivatives.
  • Receptor Modulation : Its unique structure allows it to interact with specific receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

Cytotoxicity

Research indicates that compounds similar to 4-[(3-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzaldehyde derivatives have been shown to induce apoptosis in transformed cells by disrupting mitochondrial function and promoting oxidative stress pathways .

Antifungal Properties

Preliminary studies suggest that this compound may also possess antifungal activity by targeting cellular antioxidation systems in pathogenic fungi, leading to increased susceptibility to oxidative damage .

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A study demonstrated that benzaldehyde derivatives can inhibit xanthine oxidase (XO), leading to reduced proliferation of cancer cells through oxidative stress pathways . This mechanism could be relevant for 4-[(3-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde.
  • Antifungal Activity :
    • Research involving similar compounds indicated disruption of cellular processes in fungi, suggesting potential applications in antifungal therapies .

Comparative Analysis with Similar Compounds

The biological activity of 4-[(3-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can be compared with related compounds to highlight its unique properties:

CompoundKey FeaturesBiological Activity
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehydeSimilar structure but different substitution patternExhibits cytotoxicity against cancer cells
3-Ethoxy-5-iodo-4-(4-methylbenzyl)oxybenzaldehydeContains a methyl group on the benzyl ringPotential enzyme inhibition

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences between 4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Stability Applications
4-[(3-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde C₁₆H₁₄ClIO₃ 448.65 Aldehyde, ether, iodine, chlorine Organic solvents Stable under normal conditions Organic synthesis intermediate
4-(Benzyloxy)-3-ethoxy-5-iodobenzaldehyde () C₁₆H₁₅IO₃ 430.19 Aldehyde, ether, iodine Organic solvents Stable Intermediate for complex molecules
Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate () C₁₈H₁₉ClO₄ 364.80 Ester, ether, chlorine (4-position) Organic solvents Stable Pharmaceuticals, agrochemicals
3-Chlorobenzaldehyde () C₇H₅ClO 140.56 Aldehyde, chlorine Organic solvents Reacts readily Building block in synthesis
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde hydrazone () C₂₀H₂₀I₂N₆O₄ 662.22 Aldehyde, hydrazone, triazole, iodine Limited solubility Sensitive to hydrolysis Research applications

Functional Group and Reactivity Comparisons

  • Aldehyde vs. Ester : The aldehyde group in the target compound enables nucleophilic additions (e.g., forming Schiff bases), whereas the ester group in ’s compound is more suited for hydrolysis or transesterification .

Solubility and Stability Trends

  • The target compound’s solubility in organic solvents (e.g., DMSO, ethanol) aligns with and , but its higher molecular weight compared to 3-chlorobenzaldehyde reduces volatility .
  • Stability is comparable to and ’s compounds under normal conditions, though the iodine substituent may increase sensitivity to light or heat compared to non-halogenated analogs .

Key Research Findings

  • Synthetic Flexibility : The target compound’s aldehyde group has been leveraged in microwave-assisted substitutions (as in ), highlighting its compatibility with modern synthetic techniques .
  • Structure-Activity Relationships : Modifications to the benzyloxy group (e.g., chlorine position) significantly alter bioactivity, as seen in ’s agrochemical applications .
  • Limitations : The hydrazone derivative in demonstrates reduced solubility and stability compared to the target compound, emphasizing the trade-offs between functional group complexity and practicality .

Q & A

Q. How can researchers validate the biological activity of derivatives using structure-activity relationship (SAR) models?

  • Methodological Answer :
  • Docking Studies : Screen derivatives against target proteins (e.g., EGFR kinase) using AutoDock Vina.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., aldehyde for covalent binding) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Reactant of Route 2
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4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.